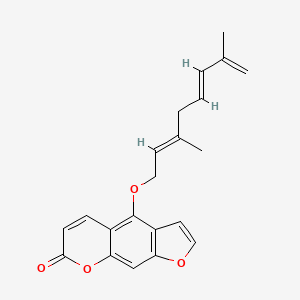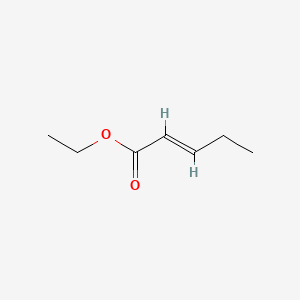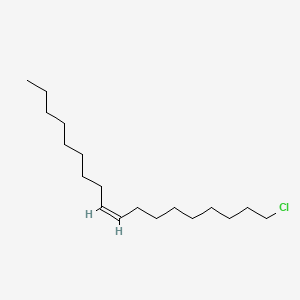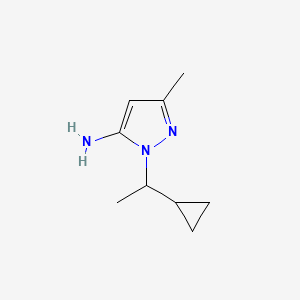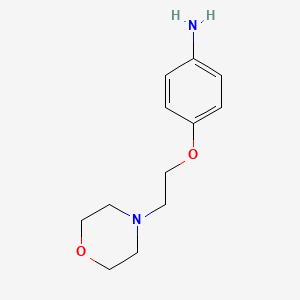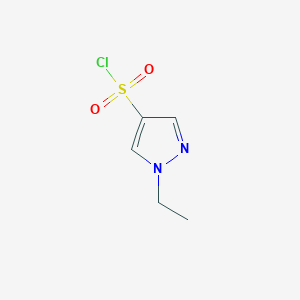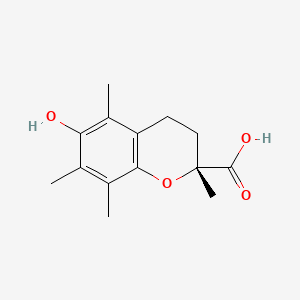
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
説明
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a vitamin E analog, is a mushroom tyrosinase inhibitor.
特性
IUPAC Name |
(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVLJDDWXEYCO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201189 | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-49-8 | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8B70QB9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trolox exert its antioxidant effects?
A1: Trolox functions as a chain-breaking antioxidant. [] It donates a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. [, , ] This protective effect has been observed in various models, including micelles, blood plasma, and living organisms.
Q2: What is the mechanism behind Trolox's protective effect against oxidative stress-induced injury?
A2: Research suggests that Trolox effectively inhibits lipid peroxidation, a major consequence of oxidative stress. [, ] For instance, in a study involving hemorrhage and resuscitation in rats, Trolox administration significantly reduced hepatocellular injury, indicated by lower α-glutathione-S-transferase serum levels compared to the untreated group. [] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.
Q3: Does Trolox influence the expression of genes involved in the cellular response to oxidative stress?
A3: Interestingly, Trolox has been shown to modulate the expression of heme oxygenase-1 (HO-1), a crucial stress-responsive gene. [] While Trolox attenuated the H/R-induced increase of HO-1 in hepatocytes, it did not affect the already high constitutive levels in nonparenchymal cells. [] This suggests a cell-specific influence of Trolox on HO-1 expression, potentially linked to its antioxidant activity and the role of ROS in HO-1 regulation.
Q4: Can Trolox be chemically modified to enhance its antioxidant properties?
A4: Scientists have explored derivatizing Trolox for various applications. One example is the development of (2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA). [] This novel compound acts as a derivatization reagent for electrochemical detection in high-performance liquid chromatography (HPLC), enabling sensitive detection of neuroactive monoamines and their metabolites.
Q5: Beyond antioxidant activity, does Trolox exhibit other biological effects?
A5: Research suggests that Trolox, in conjunction with other compounds like GABA and lorazepam, can be incorporated into novel drug designs targeting biological stress. [] These compounds, demonstrating lipid peroxidation inhibition, were effective in reducing stress-induced oxidative damage, uropepsinogen levels, and morphological changes in animal models. [] Furthermore, they also impacted drug metabolism, specifically decreasing cytochrome P450 activity and erythromycin N-demethylation. [] This highlights Trolox's potential in multi-target drug development for stress-related conditions.
Q6: Can Trolox inhibit tyrosinase activity, and are there any stereochemical considerations?
A6: Both (R)- and (S)-enantiomers of (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. [] The study revealed that both enantiomers act as competitive inhibitors of tyrosinase, with similar potency. [] This finding highlights the potential application of HTCCA as a tyrosinase inhibitor in various fields, including food, cosmetics, and medicine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
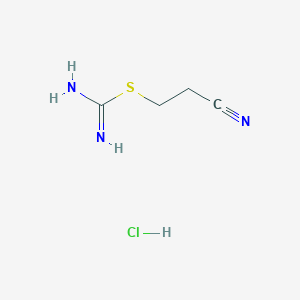
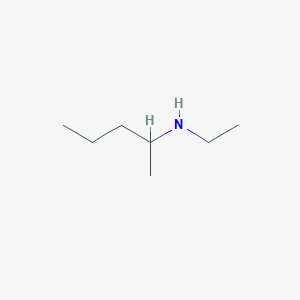
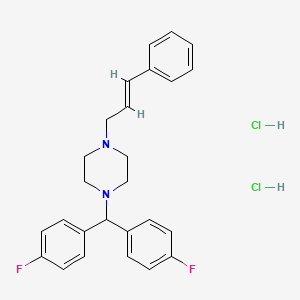
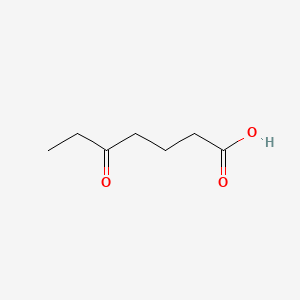
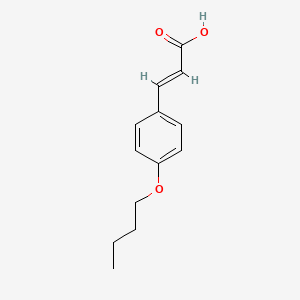
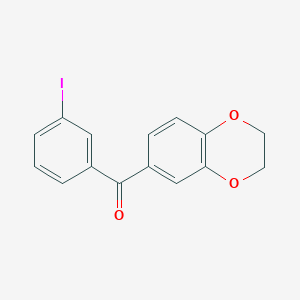
![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)
